Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate
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Overview
Description
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate is a white solid compound known for its stability at room temperature. It has a high solubility in organic solvents and is often used as an additive in chemical synthesis . This compound is characterized by its unique structure, which includes a lithium ion, a pyrrolidine ring, and a pyridine-sulfinate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate typically involves the reaction of 4-(pyrrolidin-1-yl)pyridine-2-sulfinic acid with a lithium salt. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: It can be reduced to form sulfinate derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions include sulfonate and sulfinate derivatives, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate has a wide range of scientific research applications, including:
Chemistry: Used as an additive in chemical synthesis to improve reaction efficiency and yield.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. The pyrrolidine ring plays a crucial role in its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate.
Pyridine-sulfinate derivatives: Compounds with similar sulfinate groups but different substituents on the pyridine ring.
Uniqueness
This compound is unique due to its combination of a lithium ion, a pyrrolidine ring, and a pyridine-sulfinate group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
lithium;4-pyrrolidin-1-ylpyridine-2-sulfinate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.Li/c12-14(13)9-7-8(3-4-10-9)11-5-1-2-6-11;/h3-4,7H,1-2,5-6H2,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPDOGWZYKEFES-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCN(C1)C2=CC(=NC=C2)S(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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